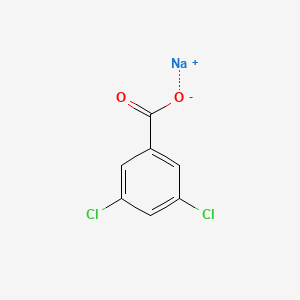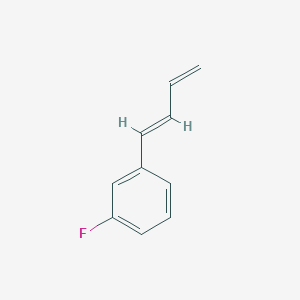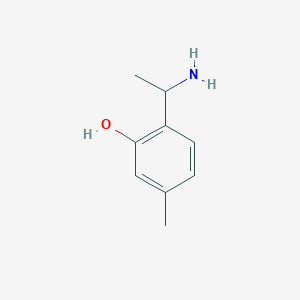
2-(1-Aminoethyl)-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-5-methylphenol is an organic compound with a phenolic structure It contains an aminoethyl group attached to the second carbon and a methyl group attached to the fifth carbon of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-methylphenol typically involves the alkylation of 5-methylphenol with an appropriate aminoethylating agent. One common method is the reaction of 5-methylphenol with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed to improve the efficiency of the process.
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated phenolic compounds.
科学的研究の応用
2-(1-Aminoethyl)-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Aminoethyl)-5-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminoethyl group can interact with receptors and other biomolecules, modulating their function. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the methyl group at the fifth position.
5-Methyl-2-aminophenol: The amino group is directly attached to the phenol ring without the ethyl spacer.
2-(1-Aminoethyl)-4-methylphenol: The methyl group is at the fourth position instead of the fifth.
Uniqueness
2-(1-Aminoethyl)-5-methylphenol is unique due to the specific positioning of the aminoethyl and methyl groups on the phenol ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-(1-aminoethyl)-5-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,7,11H,10H2,1-2H3 |
InChIキー |
YFCQLDACTNMCAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



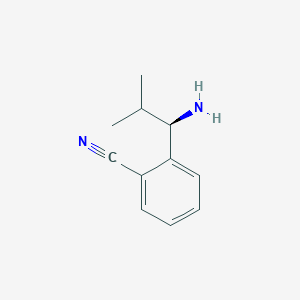
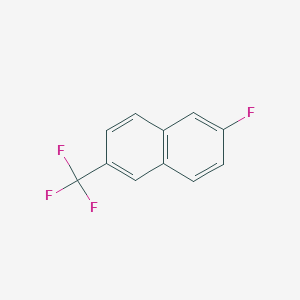



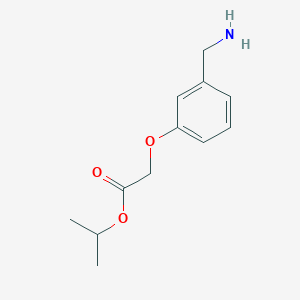
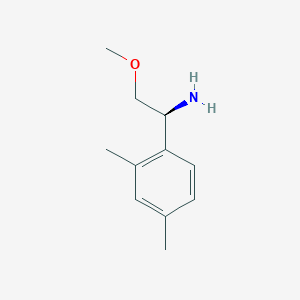
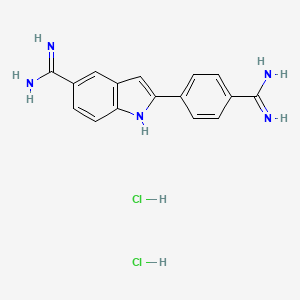
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
